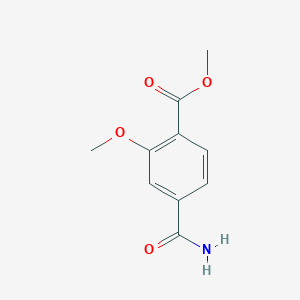![molecular formula C17H32N2O4 B6242391 tert-butyl 4-{[3-(tert-butoxy)-3-oxopropyl]amino}piperidine-1-carboxylate CAS No. 2402828-73-1](/img/no-structure.png)
tert-butyl 4-{[3-(tert-butoxy)-3-oxopropyl]amino}piperidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“tert-butyl 4-{[3-(tert-butoxy)-3-oxopropyl]amino}piperidine-1-carboxylate” is a chemical compound with the CAS Number: 2044704-95-0 . It has a molecular weight of 300.4 and is a white solid . The IUPAC name for this compound is tert-butyl 4-((tert-butoxycarbonyl)amino)piperidine-4-carboxylate .
Molecular Structure Analysis
The InChI code for this compound is 1S/C15H28N2O4/c1-13(2,3)20-11(18)15(7-9-16-10-8-15)17-12(19)21-14(4,5)6/h16H,7-10H2,1-6H3,(H,17,19) . This code provides a detailed description of the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound is a white solid with a molecular weight of 300.4 . It should be stored at temperatures between 0-8°C .Safety and Hazards
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for tert-butyl 4-{[3-(tert-butoxy)-3-oxopropyl]amino}piperidine-1-carboxylate involves the reaction of tert-butyl 4-aminopiperidine-1-carboxylate with tert-butoxycarbonyl (BOC) protected 3-oxopropylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The BOC protecting group is then removed using an acid such as trifluoroacetic acid (TFA) to yield the final product.", "Starting Materials": [ "tert-butyl 4-aminopiperidine-1-carboxylate", "tert-butoxycarbonyl (BOC) protected 3-oxopropylamine", "N,N'-dicyclohexylcarbodiimide (DCC)", "4-dimethylaminopyridine (DMAP)", "trifluoroacetic acid (TFA)" ], "Reaction": [ "Step 1: Dissolve tert-butyl 4-aminopiperidine-1-carboxylate and BOC-protected 3-oxopropylamine in a suitable solvent such as dichloromethane.", "Step 2: Add N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to the reaction mixture and stir at room temperature for several hours.", "Step 3: Filter the reaction mixture to remove the dicyclohexylurea byproduct and concentrate the filtrate under reduced pressure.", "Step 4: Dissolve the residue in a suitable solvent such as dichloromethane and add trifluoroacetic acid (TFA) to remove the BOC protecting group.", "Step 5: Concentrate the reaction mixture under reduced pressure and purify the crude product by column chromatography to yield tert-butyl 4-{[3-(tert-butoxy)-3-oxopropyl]amino}piperidine-1-carboxylate." ] } | |
Número CAS |
2402828-73-1 |
Nombre del producto |
tert-butyl 4-{[3-(tert-butoxy)-3-oxopropyl]amino}piperidine-1-carboxylate |
Fórmula molecular |
C17H32N2O4 |
Peso molecular |
328.4 |
Pureza |
95 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



